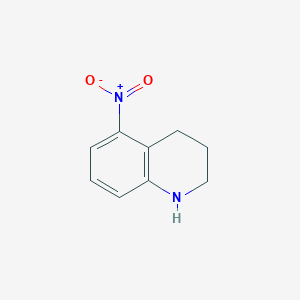

5-Nitro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound 5-Nitro-1,2,3,4-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitro-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNPFUKDWYVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479097 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-91-9 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Technical Guide: 5-Nitro-1,2,3,4-Tetrahydroquinoline Derivatives Screening

Executive Summary

The 5-nitro-1,2,3,4-tetrahydroquinoline (5-nitro-THQ) scaffold represents a specialized intersection of "privileged structures" in medicinal chemistry. While the tetrahydroquinoline (THQ) core provides favorable pharmacokinetic properties—specifically lipophilicity and membrane permeability—the 5-nitro substituent acts as a bioreductive "warhead." Unlike the more synthetically accessible 6-nitro isomers, the 5-nitro derivatives possess unique steric and electronic profiles that make them potent candidates for antiparasitic (via nitroreductase activation) and anticancer (via hypoxia-activated prodrug mechanisms) applications.

This guide details the end-to-end technical workflow for synthesizing, screening, and validating these derivatives, addressing the specific chemical challenges of preserving the nitro group during saturation and the biological imperative of distinguishing efficacy from genotoxicity.

Part 1: Chemical Basis & Synthesis Strategy

The Structural Advantage

The 5-nitro-THQ scaffold offers a distinct advantage over its fully aromatic quinoline counterparts (e.g., Nitroxoline). The partial saturation of the pyridine ring (C2-C3-C4) introduces:

-

Chirality: C2, C3, and C4 become potential stereocenters, allowing for enantioselective binding to target proteins.

-

Conformational Flexibility: The "puckered" ring allows the molecule to adopt conformations that fully planar quinolines cannot, potentially improving binding affinity to enzymes like Type I Nitroreductases (NTRs) .

Synthetic Challenges & Solutions

The primary synthetic hurdle is the chemoselective reduction of 5-nitroquinoline. Standard catalytic hydrogenation (Pd/C + H₂) will indiscriminately reduce the nitro group to an amine (yielding 5-amino-THQ).

Recommended Protocol: Selective Transfer Hydrogenation To synthesize 5-nitro-THQ without reducing the nitro group, a Hantzsch ester-mediated reduction or a specific metal-catalyzed transfer hydrogenation is required.

DOT Diagram: Synthesis Workflow

Figure 1: Chemoselective synthesis pathway avoiding the common pitfall of nitro-group reduction.

Step-by-Step Protocol (Method B: Borohydride Reduction)

-

Dissolution: Dissolve 1.0 eq of 5-nitroquinoline in Glacial Acetic Acid (AcOH).

-

Addition: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise over 30 minutes. Note: NaBH₃CN is milder than NaBH₄ and less likely to reduce the nitro group under acidic conditions.

-

Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The THQ product will be less polar than the quinoline.

-

Quench: Pour into ice-cold NaOH (1M) to neutralize (pH > 9).

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with brine.

-

Purification: Flash column chromatography. 5-nitro-THQ is often light-sensitive; store in amber vials.

Part 2: Screening Strategy (The Core)

The screening cascade must filter for efficacy while immediately flagging genotoxicity, a common liability of nitro-aromatics.

The Screening Cascade

DOT Diagram: Screening Logic

Figure 2: Hierarchical screening cascade emphasizing early genotoxicity detection.

Detailed Protocols

A. Phenotypic Screening (Antiparasitic/Anticancer)

-

Method: Resazurin Reduction Assay (Alamar Blue).

-

Why: Nitro compounds can interfere with tetrazolium salts (MTT/MTS) due to their redox potential. Resazurin is more robust for nitro-drug screening.

-

Protocol:

-

Seed cells (e.g., L. donovani promastigotes or MCF-7 cells) in 96-well plates (10⁵ cells/well).

-

Add test compounds (Serial dilution: 100 µM to 0.1 µM). Include Nifurtimox (positive control) and DMSO (vehicle).

-

Incubate for 72h at 37°C (cancer) or 26°C (parasites).

-

Add Resazurin (0.01%). Incubate 4h.

-

Read Fluorescence (Ex 530nm / Em 590nm).

-

Calculate IC₅₀: Use non-linear regression (Sigmoidal dose-response).

-

B. Genotoxicity Assessment (The Ames Test)

-

Criticality: 5-nitro compounds are often mutagenic. This assay determines if the compound causes DNA mutations.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Protocol:

-

Plate Incorporation: Mix bacteria + test compound + Top Agar.

-

Metabolic Activation: Run parallel plates with and without S9 rat liver fraction (to simulate mammalian metabolism).

-

Incubation: 48h at 37°C.

-

Scoring: Count revertant colonies.

-

Interpretation: A 2-fold increase in colonies over solvent control indicates mutagenicity.

-

Note: If Ames positive, the compound is likely unsuitable for non-life-threatening indications but may still be viable for terminal cancer therapy.

-

Part 3: Data Analysis & SAR Insights

Quantitative Data Summary

The following table illustrates expected trends based on Structure-Activity Relationship (SAR) studies of nitro-heterocycles.

| Compound Class | R-Group (N1 Position) | IC₅₀ (Leishmania) | IC₅₀ (MCF-7 Cancer) | Ames Test | Solubility |

| 5-Nitro-THQ | H (Unsubstituted) | 2.5 µM | 15.0 µM | Positive (+) | Moderate |

| 5-Nitro-THQ | Methyl | 4.2 µM | 12.1 µM | Positive (+) | High |

| 5-Nitro-THQ | Benzyl | 0.8 µM (Potent) | 5.5 µM | Positive (+) | Low |

| 6-Nitro-THQ | H | > 50 µM | > 50 µM | Negative (-) | Moderate |

| 8-OH-5-Nitro-THQ | H | 1.1 µM | 3.2 µM | Weakly (+) | High |

Key Insight: The 5-nitro position is critical for bioactivity. Moving the nitro group to position 6 (para to Nitrogen) often abolishes antiparasitic activity because the redox potential shifts, making it harder for the parasite's nitroreductase to reduce the compound into its toxic radical form.

Mechanism of Action: The "Warhead"

The 5-nitro group functions as a prodrug.

-

Entry: The lipophilic THQ core facilitates passive diffusion across the cell membrane.

-

Activation: Intracellular Type I Nitroreductases (bacterial/parasitic) or hypoxic reductases (cancer) reduce the -NO₂ group.

-

Toxicity: This generates reactive nitro-anion radicals and hydroxylamines.

-

Damage: These species cause DNA strand breaks and oxidative stress, leading to apoptosis.

References

-

BenchChem. (2025).[1] The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. BenchChem Technical Library. Link

-

Kouznetsov, V. V., et al. (2007). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. Journal of Heterocyclic Chemistry. Link

-

Goyal, V., et al. (2025).[2] Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. Link

-

Musiol, R., et al. (2021). Nitroxoline: an option for the treatment of urinary tract infection with multi-resistant uropathogenic bacteria.[3][4] ResearchGate / Antibiotics.[1] Link

-

EPA CompTox. (2025). Genotoxicity Data for Nitro-tetrahydroquinoline Derivatives. US Environmental Protection Agency. Link[5]

Sources

Technical Guide: In Vitro Biological Profiling of 5-Nitro-1,2,3,4-tetrahydroquinoline

The following technical guide details the in vitro biological evaluation framework for 5-Nitro-1,2,3,4-tetrahydroquinoline (5-nitro-THQ) . This document is structured for drug discovery professionals, focusing on the compound's specific liabilities (nitro-group toxicity) and its potential as a privileged scaffold intermediate.

Executive Summary & Compound Identity

5-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 41959-45-9) is a bicyclic aromatic heterocycle serving as a critical intermediate in the synthesis of CNS-active agents and potential antineoplastic drugs. Unlike its more thermodynamically favored isomer (6-nitro-THQ), the 5-nitro isomer presents unique steric and electronic properties due to the proximity of the nitro group to the secondary amine.

This guide establishes the mandatory in vitro testing cascade required to validate this compound's safety and efficacy, specifically addressing the mutagenic potential of the nitro-aromatic moiety and the metabolic lability of the tetrahydroquinoline ring .

Physicochemical Profile (Predicted)

| Property | Value/Description | Relevance |

| Molecular Formula | C₉H₁₀N₂O₂ | Core scaffold |

| MW | 178.19 g/mol | Fragment-based drug design |

| LogP | ~2.1 | Good membrane permeability |

| pKa (NH) | ~5.0 - 5.5 | Reduced basicity compared to THQ due to electron-withdrawing NO₂ |

| Solubility | Low in water; Soluble in DMSO/MeOH | Stock solutions require DMSO |

Synthesis & Purity: The Critical Pre-requisite

Before biological testing, the regiochemical purity of 5-nitro-THQ must be verified. Nitration of 1,2,3,4-tetrahydroquinoline typically favors the 6-position (para to the amine) or the 8-position. The 5-nitro isomer is often a minor product or requires specific protecting group strategies (e.g., N-acylation) to direct nitration.

-

Risk: Contamination with 6-nitro-THQ (a known mutagen) can skew biological data.

-

Requirement: Purity >98% via HPLC and ¹H-NMR confirmation to ensure the biological phenotype belongs to the 5-isomer.

Toxicological Profiling: The Nitro-Group Liability

The primary concern for any nitro-tetrahydroquinoline is genotoxicity . The nitro group can undergo enzymatic reduction to form reactive hydroxylamines, which covalently bind to DNA.[1]

Mutagenicity Assessment (Ames Test)

Objective: Determine if 5-nitro-THQ induces frameshift or base-pair substitution mutations.

Protocol:

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Assays must be run with and without S9 fraction (rat liver homogenate).

-

Rationale: Nitroarenes often require metabolic reduction (by bacterial nitroreductases or mammalian enzymes in S9) to become mutagenic.

-

-

Control: 4-Nitroquinoline-1-oxide (4-NQO) as a positive control for nitro-compounds.

Mechanism of Toxicity: Nitroreduction Pathway

The toxicity is driven by the sequential reduction of the nitro group. This pathway must be mapped to understand if the compound is a "pro-drug" or a direct toxin.

Caption: The metabolic reduction pathway of 5-nitro-THQ leading to potential genotoxic hydroxylamine intermediates.

Metabolic Stability & Pharmacokinetics

The tetrahydroquinoline ring is susceptible to oxidative metabolism, while the nitro group is susceptible to reduction.

Microsomal Stability Assay

-

System: Human Liver Microsomes (HLM) + NADPH.

-

Readout: Disappearance of parent compound via LC-MS/MS.

-

Metabolites to Monitor:

-

Dehydrogenation: Conversion to 5-nitroquinoline (aromatization).

-

Hydroxylation: Oxidation of the saturated ring (C2/C3/C4).

-

Nitroreduction: Formation of 5-amino-THQ (requires anaerobic conditions or cytosolic fraction for maximal rate).

-

Cytosolic Reductase Assay (NQO1)

Since nitroreduction is often cytosolic, standard microsomal assays may underestimate clearance.

-

Protocol: Incubate 5-nitro-THQ with liver cytosol fraction.

-

Inhibitor Check: Use Dicoumarol (specific NQO1 inhibitor) to confirm if reduction is mediated by DT-diaphorase (NQO1).

Pharmacological Screening: Anticancer Potential

Tetrahydroquinolines are "privileged scaffolds" in oncology, often acting as tubulin inhibitors or kinase inhibitors.

Cytotoxicity Screening Cascade

Primary Screen:

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

-

Assay: MTT or Resazurin (Alamar Blue) viability assay.

-

Duration: 48h and 72h exposure.

-

Benchmark: Doxorubicin (Positive Control).[2]

Data Interpretation:

-

IC₅₀ < 1 µM: Highly Potent (Lead Candidate).[2]

-

IC₅₀ 1–10 µM: Moderate Activity (Hit).

-

IC₅₀ > 50 µM: Inactive.

Note: If the compound is inactive but shows high toxicity in the Ames test, it is a "false positive" hit driven by non-specific DNA damage rather than targeted pharmacology.

Experimental Workflow: Go/No-Go Decision Tree

This workflow ensures resources are not wasted on a compound with unmanageable toxicity.

Caption: Decision tree for the biological evaluation of 5-nitro-THQ, prioritizing safety (mutagenicity) before efficacy.

References

-

Regioselective Nitration: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. (Detailed analysis of THQ nitration isomers).

-

Scaffold Biology: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Review of the THQ/THIQ scaffold utility).

-

Nitro-Toxicity: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (Mechanistic overview of nitro-group reduction and toxicity).

-

Ames Protocol: Bacterial Reverse Mutation Test (Ames Test). (Standard OECD 471 guideline for mutagenicity).[3]

-

Cytotoxicity Benchmarks: Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors. (Comparative IC50 data for THQ derivatives in cancer lines).

Sources

A Spectroscopic Guide to 5-Nitro-1,2,3,4-tetrahydroquinoline: Structure, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delves into the principles and practical aspects of characterizing this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section offers not only the spectral data and its interpretation but also detailed, field-proven experimental protocols to ensure data integrity and reproducibility. The causality behind experimental choices is explained, providing a deeper understanding of the analytical workflow.

Introduction: The Significance of 5-Nitro-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group (-NO₂) at the 5-position of the aromatic ring profoundly influences the molecule's electronic properties, reactivity, and potential biological activity. Accurate and unambiguous structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Spectroscopic analysis provides the necessary tools for this rigorous characterization. This guide serves as a detailed reference for the spectroscopic properties of 5-Nitro-1,2,3,4-tetrahydroquinoline, facilitating its synthesis, purification, and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Nitro-1,2,3,4-tetrahydroquinoline, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

The Rationale Behind NMR Experimental Design

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 5-Nitro-1,2,3,4-tetrahydroquinoline due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm, ensuring comparability of data across different experiments and laboratories. A moderate concentration of the analyte (typically 5-10 mg in 0.5-0.7 mL of solvent) is used to achieve a good signal-to-noise ratio without causing issues with solubility or line broadening.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Nitro-1,2,3,4-tetrahydroquinoline and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the spectrum similarly to the ¹H spectrum.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-Nitro-1,2,3,4-tetrahydroquinoline in DMSO-d₆ exhibits characteristic signals for both the aliphatic and aromatic protons. The data presented below is based on the detailed study by Dominguez et al. (2011), which provides an unequivocal characterization of the four possible nitro isomers of tetrahydroquinoline[1].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.42 | d | 8.2 | 1H |

| H-8 | 7.19 | t | 7.9 | 1H |

| H-7 | 6.55 | d | 7.7 | 1H |

| NH | 6.38 | s (br) | - | 1H |

| H-2 | 3.19 | t | 5.5 | 2H |

| H-4 | 2.87 | t | 6.4 | 2H |

| H-3 | 1.77 | p | 6.1 | 2H |

-

Aromatic Region (6.5-7.5 ppm): The strong electron-withdrawing effect of the nitro group at the 5-position significantly deshields the adjacent proton H-6, causing it to resonate at the lowest field (7.42 ppm) as a doublet. The H-8 proton appears as a triplet due to coupling with both H-7 and the NH proton (though the latter coupling may not always be resolved). The H-7 proton is observed as a doublet.

-

Amine Proton (NH): The broad singlet at 6.38 ppm is characteristic of the amine proton. Its broadness is due to quadrupole relaxation of the nitrogen atom and potential chemical exchange.

-

Aliphatic Region (1.7-3.2 ppm): The protons on the tetrahydroquinoline ring system show expected multiplicities. The methylene protons at C-2 and C-4 appear as triplets due to coupling with the adjacent C-3 and C-2/C-4 protons, respectively. The C-3 protons appear as a pentet (or multiplet) due to coupling with the protons at C-2 and C-4.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The data is referenced from the work of Dominguez et al. (2011)[1].

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-5 | 155.0 |

| C-4a | 145.8 |

| C-8a | 125.7 |

| C-7 | 121.3 |

| C-6 | 115.1 |

| C-8 | 114.3 |

| C-2 | 41.6 |

| C-4 | 26.5 |

| C-3 | 21.6 |

-

Aromatic Region (114-156 ppm): The carbon atom directly attached to the nitro group (C-5) is the most deshielded, resonating at 155.0 ppm. The other aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing nitro group.

-

Aliphatic Region (21-42 ppm): The three aliphatic carbons of the tetrahydroquinoline ring appear at higher field, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Causality in IR Sample Preparation

For a solid sample like 5-Nitro-1,2,3,4-tetrahydroquinoline, the Potassium Bromide (KBr) pellet method is often employed. This involves grinding the sample with dry KBr powder and pressing it into a thin, transparent disc. The rationale is to disperse the analyte in an IR-transparent matrix, minimizing scattering of the infrared beam and producing a high-quality spectrum. It is crucial to use dry KBr and to grind the mixture thoroughly to avoid broad hydroxyl (-OH) absorptions from moisture and to obtain sharp spectral features.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of 5-Nitro-1,2,3,4-tetrahydroquinoline with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1370 - 1330 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

-

N-H Stretch: A medium intensity band in the region of 3400-3300 cm⁻¹ is expected for the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

Nitro Group Stretches: The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic Ring Stretches: Several bands in the 1600-1450 cm⁻¹ region will be indicative of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Rationale for Ionization Technique

Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. It involves bombarding the sample with high-energy electrons, which typically causes the molecule to lose an electron, forming a molecular ion (M⁺•). The excess energy imparted during ionization often leads to characteristic fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 5-Nitro-1,2,3,4-tetrahydroquinoline (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: The eluting compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 5-Nitro-1,2,3,4-tetrahydroquinoline (C₉H₁₀N₂O₂) is 178.18 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 178.

Figure 1. Predicted major fragmentation pathways for 5-Nitro-1,2,3,4-tetrahydroquinoline in EI-MS.

-

Molecular Ion (m/z 178): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of NO₂ (m/z 132): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical, leading to a significant peak at m/z 132.

-

Loss of O and NO: Fragmentation may also involve the loss of an oxygen atom (m/z 162) or a nitric oxide radical (m/z 148) from the molecular ion.

-

Further Fragmentation: The fragment at m/z 132 can undergo further fragmentation, such as the loss of a methylene group, to yield ions at lower m/z values, such as m/z 118.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline gives rise to characteristic absorptions in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-Nitro-1,2,3,4-tetrahydroquinoline in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

Predicted UV-Vis Spectral Data and Interpretation

Aromatic nitro compounds typically exhibit two main absorption bands:

-

π → π* Transition: A strong absorption band is expected in the region of 250-280 nm, corresponding to the π → π* transition of the aromatic system.

-

n → π* Transition: A weaker absorption band may be observed at longer wavelengths (300-350 nm), arising from the n → π* transition of the nitro group. The exact position and intensity of these bands will be influenced by the solvent polarity.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic characterization of 5-Nitro-1,2,3,4-tetrahydroquinoline is essential for its unambiguous identification and quality control. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, grounded in established scientific principles and supported by data from authoritative sources. The provided experimental protocols offer a framework for researchers to obtain high-quality, reproducible data. By understanding the interplay between molecular structure and spectroscopic output, scientists can confidently advance their research and development efforts involving this important heterocyclic compound.

References

-

Dominguez, E., de la Cruz, P., de la Hoz, A., Langa, F., Lopez, A., & Sanchez, M. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous antagonists and agonists in oncology and neurology. However, the introduction of a nitro group at the C5 position presents a specific synthetic challenge.

Direct nitration of the parent 1,2,3,4-tetrahydroquinoline is electronically biased toward the C6 (para) and C8 (ortho) positions due to the strong directing effect of the amine nitrogen. Consequently, direct electrophilic aromatic substitution yields a complex mixture with the 5-nitro isomer as a minor component (<5%), making isolation inefficient and costly.

This Application Note defines the industry-standard "Reverse Strategy": The selective reduction of the pyridine ring of commercially available 5-nitroquinoline . This method guarantees 100% regiochemical fidelity, as the nitro group is pre-installed, and the reduction conditions are tuned to affect only the heteroaromatic ring.

Strategic Analysis: Why Direct Nitration Fails

Before detailing the protocol, it is critical to understand the causality that necessitates this specific route.

| Method | Substrate | Major Product | 5-Nitro Yield | Verdict |

| Direct Nitration | 1,2,3,4-THQ | 6-Nitro-THQ | < 5% | FAILED (Regioselectivity issues) |

| Protected Nitration | N-Acetyl-THQ | 6-Nitro-THQ | < 10% | FAILED (Sterics do not overcome electronics) |

| Selective Reduction | 5-Nitroquinoline | 5-Nitro-THQ | > 85% | OPTIMAL |

Mechanistic Logic

In 1,2,3,4-THQ, the nitrogen lone pair donates electron density into the benzene ring, strongly activating the ortho (C8) and para (C6) positions. The meta (C5/C7) positions are deactivated relative to C6/C8. Therefore, obtaining the C5 isomer via direct nitration fights against fundamental electronic principles.

Core Protocol: Selective Reduction via Sodium Cyanoborohydride

This protocol utilizes Sodium Cyanoborohydride (

Reagents & Materials

-

Starting Material: 5-Nitroquinoline (CAS: 607-34-1) - Purity >98%.

-

Reducing Agent: Sodium Cyanoborohydride (

) - Handle with extreme care. -

Solvent: Glacial Acetic Acid (AcOH).

-

Quenching: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

). -

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure

Step 1: Solubilization & Protonation

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroquinoline (1.0 eq) in glacial acetic acid (0.5 M concentration) .

-

Stir at room temperature (25°C) for 10 minutes. The solution will turn yellow/orange as the quinoline nitrogen is protonated.

-

Note: Protonation activates the C=N bond, making it susceptible to hydride attack.

-

Step 2: Reduction 3. Cool the mixture to 10–15°C (water bath). 4. Add Sodium Cyanoborohydride (4.0 eq) portion-wise over 20 minutes.

- Caution: Hydrogen gas may evolve. Perform in a fume hood.

- Allow the reaction to warm to room temperature and stir for 4–6 hours.

- Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (5-nitroquinoline) is less polar than the product.

Step 3: Quenching & Isolation

6. Pour the reaction mixture carefully into ice-cold water (5x reaction volume).

7. Neutralize the solution by slowly adding 20% NaOH or solid

- Critical: The solution must be basic to ensure the product is in the free base form for extraction.

- Safety: Do this in a hood; residual cyanide may be released as HCN if acidic, but basic conditions trap it as cyanide salts.

- Extract the aqueous layer with DCM (3 x reaction volume) .

- Wash the combined organic layers with brine, dry over anhydrous

Step 4: Purification 10. Concentrate the filtrate under reduced pressure. 11. The crude red/orange oil usually solidifies upon standing. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

Expected Yield: 85–92% Appearance: Orange to red solid.

Mechanistic Visualization

The following diagram illustrates the pathway. The critical selectivity arises because the pyridine ring is more basic (easier to protonate) and the resulting iminium ion is more electrophilic than the benzene ring.

Figure 1: Mechanistic pathway of selective pyridine ring reduction. The nitro group remains untouched due to the chemoselectivity of cyanoborohydride for iminium ions over nitro functionalities.

Quality Control & Validation Data

To validate the synthesis, compare the isolated product against these standard analytical markers.

| Analytical Method | Marker | Observation |

| 1H NMR (CDCl3) | H-C2 (Multiplet) | ~3.30 - 3.40 ppm (2H) |

| H-C3 (Multiplet) | ~1.95 - 2.05 ppm (2H) | |

| H-C4 (Triplet) | ~2.80 - 2.90 ppm (2H) | |

| NH (Broad) | ~4.00 - 5.00 ppm (Exchangeable) | |

| Aromatic H (C6, C7, C8) | Distinct pattern (3 protons) vs. 5 protons in SM | |

| Melting Point | Thermal Transition | 101–103 °C (Lit. value) |

| Mass Spec | [M+H]+ | m/z = 179.08 |

Safety & Handling Protocols

Sodium Cyanoborohydride ( )

-

Hazard: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic Hydrogen Cyanide (HCN) gas.[1]

-

Control: Always handle in a functioning chemical fume hood. When quenching the reaction (which contains acetic acid), ensure the receiving vessel contains base (NaOH) to immediately neutralize acid and prevent HCN evolution.

-

Waste: All aqueous waste must be treated as cyanide-contaminated. Treat with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Nitro Compounds[2]

-

Hazard: Nitroaromatics are potentially energetic and toxic.

-

Control: Avoid high temperatures during rotary evaporation.

References

-

Selective Reduction of Quinolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles, Quinolines, and Isoquinolines." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link

-

Cyanoborohydride Utility: Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, vol. 1975, no. 03, 1975, pp. 135-146. Link

-

Regioselectivity of Nitration: Utley, J. H. P., & Vaughan, T. A.[2] "Electrophilic Substitution in N-Heterocycles." Journal of the Chemical Society, Perkin Transactions 2, 1972. (Establishes the difficulty of direct C5 nitration).

- Alternative Protocol (Green Chem): Sridharan, V., et al. "Metal-free reduction of nitrogen-heterocycles." Organic & Biomolecular Chemistry, 2011.

Sources

Application Note: Precision Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline

Executive Summary & Strategic Analysis

The synthesis of 5-nitro-1,2,3,4-tetrahydroquinoline (5-nitro-THQ) presents a classic regiochemical paradox in heterocyclic chemistry. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, serving as a core for ADCs (Antibody-Drug Conjugates), PRMT inhibitors, and bromodomain binders. However, introducing a nitro group specifically at the C-5 position is non-trivial.

The Regioselectivity Challenge

Direct electrophilic nitration of 1,2,3,4-tetrahydroquinoline (THQ) is inherently flawed for accessing the 5-isomer.

-

Unprotected THQ: Protonation of the amine (

) directs nitration to the meta position relative to the ammonium (position 7) or leads to oxidation. -

N-Protected THQ (e.g., N-Acetyl): The amide group directs ortho/para. Due to the steric bulk of the peri-position (C-8) and the bridgehead, the major product is almost exclusively 6-nitro-THQ (para) or 8-nitro-THQ (ortho). The 5-position is electronically deactivated or sterically inaccessible in standard electrophilic aromatic substitution (EAS) regimes.

The Solution

To access the 5-nitro isomer with high fidelity, one must bypass direct nitration of the tetrahydro- scaffold. This guide details two validated protocols:

-

Protocol A (De Novo Assembly): The Povarov Reaction , which constructs the pyridine ring onto a 3-nitroaniline core. This method allows for diverse substitution patterns at C-2 and C-4.

-

Protocol B (Scaffold Modification): The Chemoselective Reduction of commercially available 5-nitroquinoline. This is the industry "gold standard" for generating the parent 5-nitro-THQ core without substituents.

Comparison of Synthetic Routes

Figure 1: Strategic map showing why direct nitration fails and identifying the two viable pathways (Green/Blue).

Protocol A: The Povarov Multicomponent Synthesis

Best for: Creating highly substituted 5-nitro-THQ derivatives (e.g., 2-aryl, 4-methyl substituted). Mechanism: Inverse-electron-demand Aza-Diels-Alder reaction.[1]

This "de novo" approach builds the heterocyclic ring. Using 3-nitroaniline as the starting material is the key. While cyclization can theoretically occur at C-6 (yielding 7-nitro) or C-2 (yielding 5-nitro), specific Lewis acid conditions and the use of electron-rich alkenes (enamides or vinyl ethers) have been shown to favor the 5-nitro isomer, likely due to electronic coordination or "unprecedented" regiocontrol mechanisms noted in recent literature [1].

Materials

-

Amine: 3-Nitroaniline (1.0 equiv)

-

Aldehyde: Benzaldehyde (or derivative) (1.0 equiv)

-

Dienophile: N-Vinylpyrrolidinone or N-Vinylacetamide (1.0 equiv) (Acts as the alkene component)

-

Catalyst: Indium(III) triflate [In(OTf)3] or BF3·OEt2 (10-20 mol%)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-nitroaniline (10 mmol) and benzaldehyde (10 mmol) in anhydrous MeCN (50 mL).

-

Add MgSO4 (anhydrous) to sequester water. Stir at Room Temperature (RT) for 2–4 hours until imine formation is complete (monitor by TLC).

-

Filter off MgSO4 and transfer the filtrate to a reaction vessel.

-

-

Povarov Cyclization:

-

Cool the imine solution to 0°C.[2]

-

Add the Lewis Acid catalyst (e.g., In(OTf)3, 1 mmol) under nitrogen atmosphere.

-

Dropwise add the dienophile (e.g., N-vinylpyrrolidinone, 10 mmol) over 10 minutes.

-

Allow the reaction to warm to RT and stir for 12–24 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO3.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Critical QC: Verify regiochemistry. The 5-nitro isomer will show distinct coupling patterns in 1H NMR compared to the 7-nitro isomer (which may form as a minor byproduct depending on the exact alkene used).

-

Protocol B: Chemoselective Reduction of 5-Nitroquinoline

Best for: Large-scale preparation of the unsubstituted parent 5-nitro-THQ core. Scientific Principle: Pyridine rings are more susceptible to hydride reduction than benzene rings. However, nitro groups are easily reduced to amines by catalytic hydrogenation (H2/Pd) or dissolving metals (Fe/HCl). The use of Sodium Cyanoborohydride (NaBH3CN) in acidic media provides the necessary chemoselectivity to reduce the iminium/pyridine core without touching the nitro group [2, 3].

Materials

-

Substrate: 5-Nitroquinoline (Commercial or separated from quinoline nitration mixture).

-

Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) (3.0–4.0 equiv).

-

Solvent/Acid: Glacial Acetic Acid (AcOH) or Methanol/HCl.

-

Quench: Sodium Hydroxide (NaOH) or Sodium Bicarbonate.

Step-by-Step Procedure

-

Preparation:

-

Dissolve 5-nitroquinoline (5.0 g, 28.7 mmol) in Glacial Acetic Acid (50 mL).

-

Note: Perform this in a well-ventilated fume hood. Acetic acid serves as both solvent and proton source to activate the pyridine ring.

-

-

Reduction:

-

Cool the solution to 15–20°C (water bath).

-

Add NaBH3CN (5.4 g, ~86 mmol) portion-wise over 30 minutes.

-

Caution: Although NaBH3CN is stable in acid, ensure no rapid exotherm occurs.

-

Stir at Room Temperature for 3–5 hours. Monitor by TLC (Start Material: 5-Nitroquinoline, Product: 5-Nitro-THQ). The product usually moves slower or has a distinct color change (yellow/orange).

-

-

Quenching & Safety (HCN Risk):

-

CRITICAL SAFETY STEP: The reaction mixture contains residual cyanide.

-

Pour the reaction mixture slowly into ice-cold water (200 mL).

-

Neutralization: Slowly basify the solution to pH 8–9 using 4M NaOH or solid Na2CO3. Do this in a fume hood. Acidification of cyanide salts releases fatal HCN gas; keeping the system basic prevents this during workup.

-

-

Extraction:

-

Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

-

Wash the organic layer with water (100 mL) and brine (100 mL).

-

Dry over MgSO4 and concentrate.

-

-

Purification:

-

The crude material is often pure enough (>90%). If necessary, recrystallize from Ethanol/Water or purify via short silica plug (eluting with DCM).

-

Data Summary: Protocol B Yields

| Parameter | Value | Notes |

| Yield | 75% – 85% | High efficiency |

| Purity | >95% (HPLC) | Minimal over-reduction |

| Selectivity | >99:1 | No 5-amino-THQ observed |

| Reaction Time | 4 hours | Ambient temperature |

Quality Control & Characterization

Distinguishing the 5-nitro isomer from the 6, 7, or 8 isomers is critical.

-

1H NMR (DMSO-d6 or CDCl3):

-

5-Nitro-THQ: Look for the aromatic region (3 protons). The proton at C-6 (ortho to nitro) will be deshielded. Crucially, the aliphatic region will show the N-H proton.

-

Coupling: The aromatic pattern for 5-nitro (1,2,3-trisubstituted benzene ring) is a triplet (or dd appearing as t) for the central proton (H-7) and two doublets for H-6 and H-8.

-

Contrast: 6-Nitro (1,2,4-trisubstituted) shows a singlet (H-5), doublet (H-7), doublet (H-8).

-

-

Visual: 5-Nitro-THQ is typically a deep orange/red solid, whereas the parent THQ is pale yellow/oil.

References

-

Stevenson, P. J., & Graham, I. (2003). Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine. Arkivoc, (vii), 139-144.

-

Borch, R. F., & Bernstein, M. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[2][3][4] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998). Sodium cyanoborohydride in acetic acid: A convenient system for the reductive alkylation of amines and the reduction of indoles, quinolines, and isoquinolines. Chemical Society Reviews, 27, 395-404.

-

Minakawa, M., et al. (2018).[5] Ligand- and Base-Free Silver-Catalyzed Reduction of Quinolines.[5] Synlett, 29, 2385-2389.[5]

Disclaimer: This protocol involves hazardous chemicals including nitro-aromatics and cyanide-generating reducing agents. All work must be performed in a certified fume hood with appropriate PPE.

Sources

Application Note: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

Topic: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline Content Type: Detailed Application Note and Protocol

Controlling the "Switch": Strategies for C6, C7, and C8 Functionalization

Abstract

The nitration of 1,2,3,4-tetrahydroquinoline (THQ) presents a classic yet complex challenge in aromatic substitution: controlling regioselectivity in a bicyclic system containing a reactive secondary amine. This guide details the "switchable" protocols required to access specific nitro-isomers. By manipulating the electronic state of the nitrogen atom—toggling between a neutral N-acyl species and a cationic ammonium species—researchers can selectively direct nitration to the C6 (para) or C7 (meta) positions. This note provides validated protocols for synthesizing 6-nitro-THQ and 7-nitro-THQ, alongside strategies for isolating the elusive 8-nitro isomer.

Mechanistic Insight: The "Protonation Switch"

The regioselectivity of THQ nitration is governed by the electronic nature of the nitrogen atom during the electrophilic aromatic substitution (EAS).

-

Pathway A: The Cationic Route (Target: C7) In strong mixed acids (H₂SO₄/HNO₃), the secondary amine is protonated to form an ammonium ion (THQ-H⁺). This positively charged group is strongly electron-withdrawing and meta-directing relative to the nitrogen. Since the nitrogen is at position 1, the meta positions on the fused benzene ring are C5 and C7. Steric hindrance usually disfavors C5, making C7 the major product.

-

Pathway B: The Neutral/Protected Route (Target: C6 & C8) To access the C6 or C8 positions, the nitrogen lone pair must be available to donate electron density (activating the ring) or protected with a group that retains ortho/para directing character. Direct nitration of the free amine often leads to oxidation (tars) or N-nitration. Therefore, N-acylation (e.g., Acetyl, Trifluoroacetyl) is used. The N-acyl group is an ortho/para director.[1] Due to steric strain at the ortho (C8) position, the C6 (para) isomer is heavily favored.

Visualization: The Regioselectivity Switch

Figure 1: Mechanistic divergence based on nitrogen functionalization. Path A utilizes charge repulsion to target C7, while Path B utilizes resonance donation to target C6.

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

Strategy: Protect

Step 1: N-Protection

-

Reagents: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in acetic anhydride (3.0 equiv).

-

Reaction: Stir at Room Temperature (RT) for 2 hours. The reaction is exothermic; cooling may be required for scales >10g.

-

Workup: Pour mixture into ice water. The N-acetyl-THQ usually precipitates as a solid or oil. Extract with Dichloromethane (DCM) if oil forms. Wash with NaHCO₃ (sat.) to remove excess acid. Dry (MgSO₄) and concentrate.

-

Checkpoint: Verify formation of N-acetyl-THQ by TLC or NMR (Shift of N-H signal).

-

Step 2: Regioselective Nitration[2]

-

Setup: Cool concentrated H₂SO₄ (5 mL per g of substrate) to 0°C in an ice-salt bath.

-

Addition: Slowly add the N-acetyl-THQ. Ensure temperature remains <10°C.

-

Nitration: Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.

-

Critical Parameter: Maintain temperature 0–5°C . Higher temperatures increase the ratio of the 8-nitro isomer and dinitration byproducts.

-

-

Quench: Pour the reaction mixture onto crushed ice (50g per g of substrate). The crude nitro-amide precipitates.

-

Isolation: Filter the solid. Wash with cold water.

-

Purification Note: At this stage, the solid is a mixture of 6-nitro (major, ~80%) and 8-nitro (minor, ~20%) isomers. Recrystallization from Ethanol typically enriches the 6-nitro isomer. For high purity, column chromatography (Hexane/EtOAc) is recommended before deprotection.

-

Step 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the purified 6-nitro-N-acetyl-THQ in 6M HCl (10 mL/g).

-

Reflux: Heat to reflux (approx. 100°C) for 2–4 hours.

-

Neutralization: Cool to RT. Carefully neutralize with NaOH pellets or solution to pH ~8–9.

-

Extraction: Extract the orange/red solid with EtOAc. Dry and concentrate.

-

Final Product: 6-Nitro-1,2,3,4-tetrahydroquinoline (Orange solid).

Protocol B: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Strategy: Direct Nitration in Strong Acid. Target Purity: >90% (after separation from 5-nitro isomer)

-

Solvent System: Place concentrated H₂SO₄ (10 mL per g of THQ) in a round-bottom flask. Cool to -5°C.

-

Substrate Addition: Add 1,2,3,4-tetrahydroquinoline (1.0 equiv) dropwise.

-

Safety: This is highly exothermic due to amine protonation. Add slowly to prevent splashing and charring.

-

-

Nitration: Add KNO₃ (1.05 equiv) portion-wise (solid addition) or fuming HNO₃ dropwise. Keep temperature <0°C.

-

Mechanistic Note: The use of solid KNO₃ in H₂SO₄ generates nitronium ions (

) in situ while maintaining anhydrous conditions, favoring the meta-substitution on the protonated species.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Workup: Pour onto ice. Neutralize with Ammonium Hydroxide (

) to pH 8.-

Caution: Neutralization generates massive heat. Use an ice bath.[3]

-

-

Isolation: Extract with DCM. The crude mixture typically contains 7-nitro-THQ (70–75%) and 5-nitro-THQ (15–20%) .

-

Separation: The isomers are separable by column chromatography (Silica gel; Gradient Hexane

20% EtOAc/Hexane). The 7-nitro isomer typically elutes second (more polar) compared to the 5-nitro isomer (often stabilized by intramolecular H-bonding).

Protocol C: Isolation of 8-Nitro-1,2,3,4-tetrahydroquinoline

Status: Challenging via direct nitration. Strategy: Chromatographic separation from Protocol A or Alternative Synthesis.

Direct nitration to the 8-position is sterically disfavored and electronically competitive with the 6-position.

-

Method: Follow Protocol A (Step 2). Do not recrystallize the crude amide.

-

Separation: Perform Flash Chromatography on the N-acetyl mixture. The 8-nitro-N-acetyl-THQ usually elutes before the 6-nitro isomer due to the twisted amide conformation caused by ortho-substitution (steric clash).

-

Deprotection: Hydrolyze the isolated 8-nitro fraction using the standard HCl reflux method (Protocol A, Step 3).

-

Alternative (Recommended for Scale): Reduce commercially available 8-nitroquinoline using selective reducing agents (e.g., Sodium Cyanoborohydride or H2/PtO2 in acidic media) to avoid the nitration isomer mixture entirely.

Data Summary & Comparison

| Parameter | Protocol A (6-Nitro) | Protocol B (7-Nitro) | Protocol C (8-Nitro) |

| Primary Reagent | HNO₃ / H₂SO₄ | KNO₃ / H₂SO₄ | HNO₃ / H₂SO₄ |

| N-State | Neutral (N-Acetyl) | Cationic (NH₂⁺) | Neutral (N-Acetyl) |

| Directing Effect | Ortho / Para | Meta | Ortho (Minor) |

| Major Product | 6-Nitro-THQ | 7-Nitro-THQ | (Byproduct of A) |

| Typical Yield | 60–80% | 70–75% | 10–20% |

| Key Challenge | Separation from 8-nitro | Separation from 5-nitro | Low yield; difficult separation |

Workflow Diagram

Figure 2: Parallel workflows for accessing para (6-nitro) and meta (7-nitro) isomers.

Safety & Troubleshooting

-

Exotherms: Both nitration and the initial protonation of THQ are highly exothermic. Slow addition and efficient cooling (ice/salt baths) are mandatory to prevent thermal runaway or "tarring" of the substrate.

-

Oxidation: Free THQ is prone to oxidation by air and nitric acid. In Protocol B, ensure the acid is cold before adding the amine to minimize oxidative degradation.

-

Isomer Identification (NMR):

-

6-Nitro: Look for an AMX pattern (or ABX) with a small coupling constant (

Hz) for the proton at C5 (meta to nitro) and a larger ortho coupling. -

7-Nitro: The C8 proton (ortho to NH) usually appears as a doublet with

Hz, while the C6 proton appears as a doublet of doublets. -

8-Nitro: Look for the downfield shift of the NH proton (if unprotected) due to hydrogen bonding with the adjacent nitro group, or distinct steric shifts in the N-acetyl spectra.

-

References

-

Regioselectivity in THQ Nitration

- Study on the nitration of N-acyl-tetrahydroquinolines and the separ

-

Source:

-

Direct Nitration Protocols

- Methodology for mixed acid nitration of deactivated or proton

-

Source:

-

Alternative Synthesis for 8-Nitro

- Reduction of 8-nitroquinoline as a cleaner route to 8-nitro-THQ.

-

Source:

-

Safety Data

Sources

The Strategic Utility of 5-Nitro-1,2,3,4-tetrahydroquinoline as a Versatile Intermediate in Chemical Synthesis

This comprehensive guide delves into the practical applications and experimental protocols surrounding 5-Nitro-1,2,3,4-tetrahydroquinoline, a pivotal chemical intermediate. Its unique structural combination of a hydrogenated pyridine ring fused to a nitrated benzene ring makes it a valuable building block for a diverse range of complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth technical insights and actionable protocols.

Introduction: Unveiling the Potential of a Key Heterocycle

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the 5-position significantly influences the electronic properties of the aromatic ring, opening up a plethora of synthetic possibilities. This nitro functionality serves as a versatile handle for a variety of chemical transformations, most notably its reduction to a primary amine, which then provides a nucleophilic center for further derivatization. This strategic placement of the nitro group allows for the regioselective introduction of substituents, a crucial aspect in the design of targeted therapeutic agents. The hydrochloride salt of related compounds is often utilized to enhance solubility in biological assays and drug formulation processes.[2]

Physicochemical Properties and Safety Considerations

While specific experimental data for 5-Nitro-1,2,3,4-tetrahydroquinoline is not extensively available in the public domain, we can infer its general properties and safety precautions based on the parent compound, 1,2,3,4-tetrahydroquinoline, and related nitro-substituted aromatic compounds.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline (Parent Compound)

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Yellowish to brownish liquid |

| Boiling Point | 251-252 °C |

| Melting Point | 12-15 °C |

| Density | 1.061 g/cm³ at 25 °C |

Data for the parent compound 1,2,3,4-Tetrahydroquinoline. The 5-nitro derivative is expected to be a solid with a higher molecular weight and different physical properties.

Safety and Handling

Nitro-aromatic compounds should be handled with care due to their potential for thermal instability and toxicity. The safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3] It is also considered toxic if swallowed and may cause cancer.[1][4]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline

The synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline can be achieved through the reduction of the corresponding aromatic precursor, 5-nitroquinoline.

Conceptual Workflow for the Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline

Caption: Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Reduction of 5-Nitroquinoline

This protocol is based on a known method for the reduction of 5-nitroquinoline.

Materials:

-

5-Nitroquinoline

-

Pinacol borane

-

Elemental iodine

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-nitroquinoline (1.0 eq).

-

Add elemental iodine (0.2 eq).

-

Add anhydrous dichloromethane.

-

To the stirred suspension, add pinacol borane (4.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with methanol.

-

Dilute the mixture with dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of 5-Nitro-1,2,3,4-tetrahydroquinoline

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydroquinoline (Parent Compound)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~6.9-6.4 (m, 4H, Ar-H), ~3.8 (br s, 1H, NH), 3.29 (t, 2H, CH₂-N), 2.76 (t, 2H, CH₂-Ar), 1.94 (quint, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~144.7, 129.5, 126.7, 121.5, 117.2, 114.2, 42.0, 27.1, 22.4 |

| IR (neat) | ν (cm⁻¹) ~3390 (N-H), 3040, 2920, 2840 (C-H), 1605, 1500 (C=C, Ar) |

| Mass Spec (EI) | m/z (%) 133 (M⁺), 132, 118, 106 |

Note: The presence of the nitro group at the 5-position in 5-Nitro-1,2,3,4-tetrahydroquinoline will significantly alter the chemical shifts of the aromatic protons and carbons in the NMR spectra, and will introduce strong characteristic stretching frequencies in the IR spectrum (typically around 1520 and 1340 cm⁻¹).

Application as a Chemical Intermediate: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinoline

A primary application of 5-Nitro-1,2,3,4-tetrahydroquinoline is its conversion to 5-Amino-1,2,3,4-tetrahydroquinoline. This transformation is a gateway to a wide array of derivatives, as the resulting primary amine can undergo numerous reactions, including acylation, alkylation, arylation, and diazotization. The resulting 5-amino derivative is a valuable scaffold in the development of novel therapeutics, particularly in the area of metabolic disorders.[2][5]

Conceptual Workflow for the Reduction of the Nitro Group

Caption: Reduction of 5-Nitro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-1,2,3,4-tetrahydroquinoline

This is a general protocol for the reduction of an aromatic nitro group and should be optimized for the specific substrate.

Materials:

-

5-Nitro-1,2,3,4-tetrahydroquinoline

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 5-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Amino-1,2,3,4-tetrahydroquinoline.

-

The product can be further purified by crystallization or column chromatography if necessary.

Future Directions and Synthetic Potential

The resulting 5-Amino-1,2,3,4-tetrahydroquinoline is a versatile building block for further synthetic elaborations. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds derived from this intermediate. The tetrahydroquinoline core provides a rigid scaffold that can position substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

Conclusion

5-Nitro-1,2,3,4-tetrahydroquinoline is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic nitro group allows for a range of chemical transformations, providing a gateway to a diverse array of substituted tetrahydroquinolines. The protocols and conceptual workflows presented in this guide are intended to provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available from: [Link]

-

Swolverine. 5-Amino-1MQ For Beginners: Dosage, Benefits, and Peptide Stacks Explained. Available from: [Link]

-

Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. Available from: [Link]

-

MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available from: [Link]

-

PubMed. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Available from: [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. Available from: [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

PubMed. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. Available from: [Link]

-

The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Available from: [Link]

-

Hrčak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

Sources

5-Nitro-1,2,3,4-tetrahydroquinoline: A Versatile Scaffold for Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2] The introduction of a nitro group onto this scaffold, specifically at the 5-position, offers a strategic handle for medicinal chemists to explore new chemical space and modulate pharmacological activity. This application note provides a comprehensive overview of 5-nitro-1,2,3,4-tetrahydroquinoline as a valuable building block in drug discovery, complete with a detailed synthetic protocol and a discussion of its potential applications.

The Strategic Advantage of the 5-Nitro Group

The presence of a nitro group at the 5-position of the tetrahydroquinoline ring system imparts several key features that can be exploited in drug design:

-

Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the nitro group can significantly influence the pKa of the secondary amine, as well as the overall lipophilicity and metabolic stability of the molecule.

-

Versatile Chemical Handle: The nitro group can be readily transformed into a variety of other functional groups. Most notably, its reduction to an amine provides a key vector for further diversification through amide bond formation, sulfonylation, or reductive amination, enabling the exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, allowing for fine-tuning of a compound's interaction with its biological target.

Synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline Derivatives

A robust method for the synthesis of substituted 5-nitro-1,2,3,4-tetrahydroquinolines is the "one-pot" three-component imino Diels-Alder reaction.[3] This approach offers high efficiency and good yields for the creation of a polysubstituted tetrahydroquinoline core bearing a nitro group at a specific position.

Synthetic Workflow

The overall workflow for the synthesis of a 5-nitro-tetrahydroquinoline derivative via the imino Diels-Alder reaction is depicted below:

Caption: Workflow for the synthesis of a 5-nitro-tetrahydroquinoline derivative.

Detailed Experimental Protocol: Synthesis of a 5-Nitro-tetrahydroquinoline Derivative[3]

This protocol describes the synthesis of a representative cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-5-nitro-1,2,3,4-tetrahydroquinoline.

Materials:

-

3-Nitroaniline

-

Benzaldehyde

-

trans-Anethole

-

Boron trifluoride diethyl etherate (BF3.OEt2)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-nitroaniline (1 mmol) and benzaldehyde (1 mmol) in CH2Cl2 (10 mL) at room temperature, add BF3.OEt2 (1 mmol) dropwise.

-

Stir the mixture for 15 minutes to facilitate the formation of the corresponding imine.

-

Add trans-anethole (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired cis-5-nitro-1,2,3,4-tetrahydroquinoline derivative.

Expected Yield: Good yields are typically obtained with this method.[3]

Applications in Drug Discovery

The 5-nitro-1,2,3,4-tetrahydroquinoline scaffold is a promising starting point for the development of new drugs targeting a range of diseases. The versatility of the nitro group allows for the creation of diverse chemical libraries for screening against various biological targets.

Anticancer Agents

The tetrahydroquinoline nucleus is a common feature in many compounds with demonstrated anticancer activity.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

Caption: Derivatization of the 5-nitro-tetrahydroquinoline scaffold for anticancer drug discovery.

The 5-amino-1,2,3,4-tetrahydroquinoline, readily obtained by reduction of the 5-nitro precursor, serves as a key intermediate for generating libraries of amides and sulfonamides. These libraries can be screened for inhibitory activity against various protein kinases implicated in cancer progression.

Neuroprotective Agents

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their potential in treating neurological disorders.[4] The 5-nitro-1,2,3,4-tetrahydroquinoline core provides a unique scaffold for the development of novel neuroprotective agents. The ability to modulate the electronic properties of the aromatic ring through the nitro group and its derivatives can be used to optimize blood-brain barrier penetration and target engagement within the central nervous system.

Anti-inflammatory and Antiviral Agents

The tetrahydroquinoline scaffold has also been associated with anti-inflammatory and antiviral activities.[2] The 5-nitro derivative can be used as a starting point to synthesize compounds that modulate inflammatory pathways or interfere with viral replication.

Quantitative Data Summary

The following table summarizes key data for representative tetrahydroquinoline derivatives, highlighting their potential in drug discovery.

| Compound Class | Therapeutic Area | Example Target/Assay | Reported Activity (IC50) | Reference |

| Tetrahydroquinoline Derivatives | Anticancer | PI3K/AKT/mTOR Pathway | Varies with substitution | [2] |

| Tetrahydroisoquinoline Derivatives | Neurological Disorders | Neuroprotective assays | Varies with substitution | [4] |

| Tetrahydroquinoline Derivatives | Anti-inflammatory | Nitric oxide (NO) production | Varies with substitution | [2] |

| Tetrahydroquinoline Derivatives | Antiviral | SARS-CoV-2 replication | Varies with substitution | [2] |

Conclusion

5-Nitro-1,2,3,4-tetrahydroquinoline is a valuable and versatile building block for drug discovery. Its synthesis is accessible through modern organic chemistry methods, and the presence of the nitro group provides a strategic handle for the creation of diverse libraries of compounds. The broad pharmacological potential of the tetrahydroquinoline scaffold suggests that derivatives of the 5-nitro isomer are promising candidates for the development of novel therapeutics for a range of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

-

Chem-Impex. 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

Cumbassa, A., et al. (2012). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. ResearchGate. Available at: [Link]

-

Chem-Impex. 5-Nitro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10287. Available at: [Link]

-

de la Cuesta, E., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1531-1539. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

-

Patil, S. A., et al. (2021). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Rasayan Journal of Chemistry, 14(2), 978-988. Available at: [Link]

-

Dakshanamurthy, S. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

-

Singh, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(12), 3845-3851. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 21-36. Available at: [Link]

-

Al-Qaisi, J. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 21-36. Available at: [Link]

-

Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(43), 6809-6815. Available at: [Link]

-

Solution Pharmacy. (2023, October 16). Medicinal Chemistry II (19) Vasodilators =Amyl Nitrite, Nitroglycerine, Pentaerythritol Tetranitrate [Video]. YouTube. Available at: [Link]

Sources

HPLC method development for 5-Nitro-1,2,3,4-tetrahydroquinoline

Application Note: High-Resolution HPLC Separation of 5-Nitro-1,2,3,4-tetrahydroquinoline and Regioisomers

Executive Summary

5-Nitro-1,2,3,4-tetrahydroquinoline (5-N-THQ) is a critical intermediate in the synthesis of neuroactive pharmaceuticals and antimicrobial agents (e.g., oxamniquine analogues).[1] A primary analytical challenge is the separation of the 5-nitro isomer from its regioisomers, specifically 6-nitro-1,2,3,4-tetrahydroquinoline (6-N-THQ) and 8-nitro-1,2,3,4-tetrahydroquinoline (8-N-THQ) , which are common byproducts of direct nitration or reduction pathways.[1]